(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949773
InChI: InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H
SMILES:
Molecular Formula: C8H4BF4NO2
Molecular Weight: 232.93 g/mol

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15949773

Molecular Formula: C8H4BF4NO2

Molecular Weight: 232.93 g/mol

* For research use only. Not for human or veterinary use.

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid -

Specification

Molecular Formula C8H4BF4NO2
Molecular Weight 232.93 g/mol
IUPAC Name [3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H
Standard InChI Key DBQYWDIDRLYABN-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid (CAS 1338229-42-7) has the molecular formula C₈H₄BF₄NO₂ and a molecular weight of 232.93 g/mol . Its structure features a phenyl ring substituted with:

  • A boronic acid group (-B(OH)₂) at position 1,

  • A cyano group (-C≡N) at position 3,

  • A fluoro group (-F) at position 2,

  • A trifluoromethyl group (-CF₃) at position 4 .

The SMILES notation for this compound is B(C1=CC(=C(C(=C1)F)C(F)(F)F)C#N)(O)O, reflecting its substitution pattern . The presence of electron-withdrawing groups (cyano, fluoro, trifluoromethyl) influences its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid likely involves multi-step functionalization of a pre-substituted aromatic precursor. A plausible route includes:

  • Nitrile Introduction: Starting with 2-fluoro-4-(trifluoromethyl)benzonitrile ,

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

Challenges in Synthesis

The steric and electronic effects of the trifluoromethyl and cyano groups may complicate boronic acid formation, necessitating optimized catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions to prevent protodeboronation .

Applications in Pharmaceutical and Materials Chemistry

Role in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings for constructing biaryl motifs. The electron-deficient aromatic ring in this compound enhances reactivity toward aryl halides, enabling access to complex fluorinated architectures . For example, it could serve as a building block for:

  • Pharmaceutical intermediates: Analogues of elagolix, a gonadotropin-releasing hormone antagonist, utilize trifluoromethyl-substituted aryl boronic acids .

  • Agrochemicals: Fluorinated compounds often exhibit enhanced bioactivity and metabolic stability.

Biological Activity

While direct studies on this compound’s bioactivity are absent, structurally related boronic acids demonstrate antitubercular and anticancer properties . For instance, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show MIC values of 4–64 μg/mL against Mycobacterium tuberculosis . The cyano and trifluoromethyl groups in (3-cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid may similarly enhance membrane permeability or target binding.

SupplierPurityPrice (1 g)Availability Date
Crysdot97%$5562021-12-16
AlichemN/A$580.162021-12-16

Data sourced from ChemicalBook indicate limited global suppliers, with major vendors based in China .

Future Directions

Further research should prioritize:

  • Optimized synthetic protocols to improve yield and scalability,

  • Biological screening to evaluate antimicrobial or anticancer potential,

  • Stability studies under varying pH and temperature conditions.

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